An In-Depth Technical Guide to 4-Chloro-2-methylbut-1-ene: Structure, Properties, and Synthetic Applications
An In-Depth Technical Guide to 4-Chloro-2-methylbut-1-ene: Structure, Properties, and Synthetic Applications
Introduction
4-Chloro-2-methylbut-1-ene is a halogenated alkene of significant interest to researchers and synthetic chemists. As a bifunctional molecule, possessing both a reactive primary alkyl chloride and a terminal double bond, it serves as a versatile building block in organic synthesis. Its structure allows for a variety of chemical transformations, enabling the introduction of the isobutenyl moiety into more complex molecular architectures. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, reactivity, synthesis, and safe handling of 4-Chloro-2-methylbut-1-ene, tailored for professionals in research and drug development.
Chemical Structure and Nomenclature
The unique reactivity of 4-Chloro-2-methylbut-1-ene stems directly from its molecular structure. The presence of a chlorine atom on a primary carbon adjacent to a quaternary vinylic carbon dictates its behavior in various chemical reactions.
The structural representation and key identifiers for this compound are summarized below.
Caption: 2D Structure of 4-Chloro-2-methylbut-1-ene
Table 1: Chemical Identifiers for 4-Chloro-2-methylbut-1-ene
| Identifier | Value | Source |
| IUPAC Name | 4-chloro-2-methylbut-1-ene | [1] |
| CAS Number | 10523-96-3; 68012-28-2 | [2][3][4] |
| Molecular Formula | C₅H₉Cl | [2][3] |
| Molecular Weight | 104.58 g/mol | [1][3] |
| Canonical SMILES | CC(=C)CCCl | [4] |
| InChI | InChI=1S/C5H9Cl/c1-5(2)3-4-6/h1,3-4H2,2H3 | [1][3] |
| InChIKey | LGMPVUDVTHHFDR-UHFFFAOYSA-N | [1][3] |
| Synonyms | 1-Butene, 4-chloro-2-methyl-; 2-Methyl-4-chloro-1-butene | [2][4] |
Physicochemical Properties
The physical and chemical properties of 4-Chloro-2-methylbut-1-ene are essential for its practical application in a laboratory setting, influencing reaction conditions, purification methods, and storage requirements.
Table 2: Physicochemical Properties of 4-Chloro-2-methylbut-1-ene
| Property | Value | Source |
| Boiling Point | 101.1 °C at 760 mmHg | [2] |
| Density | 0.891 g/cm³ | [2] |
| Refractive Index | 1.418 | [2] |
| Flash Point | 6.9 °C | [2] |
| Vapor Pressure | 41.1 mmHg at 25°C | [2] |
| Water Solubility | Insoluble | [5] |
| Solubility in Organics | Soluble in alcohol, ether, acetone; very soluble in chloroform. | [5] |
| logP (Octanol/Water) | 2.19 - 2.5 | [1][2] |
Reactivity and Synthetic Utility
The synthetic value of 4-Chloro-2-methylbut-1-ene lies in the orthogonal reactivity of its two functional groups: the primary alkyl chloride and the terminal alkene.
Nucleophilic Substitution at the C-Cl Bond
The primary chloride is susceptible to nucleophilic substitution (Sₙ2) reactions. This pathway allows for the introduction of a wide range of functional groups.
-
Causality: Being a primary alkyl halide, the carbon bearing the chlorine is relatively unhindered, facilitating backside attack by nucleophiles. However, the adjacent quaternary carbon can provide some steric hindrance compared to unbranched primary halides.
-
Grignard Reagent Formation: A key application is the formation of a Grignard reagent. The reaction with magnesium metal in an anhydrous ether solvent (like THF or diethyl ether) converts the C-Cl bond into a highly nucleophilic carbon-magnesium bond.[6] This Grignard reagent, (2-methylbut-3-en-1-yl)magnesium chloride, is a powerful tool for forming new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, esters, and epoxides.[7][8]
Caption: Grignard reagent formation and subsequent reactions.
Electrophilic Addition to the Alkene
The terminal double bond is electron-rich and readily undergoes electrophilic addition reactions. This allows for functionalization at the C1 and C2 positions.
-
Causality: The reaction is initiated by an electrophile attacking the π-bond of the alkene. According to Markovnikov's rule, in the addition of a protic acid (HX), the proton will add to the less substituted carbon (C1), generating a more stable tertiary carbocation at C2. A nucleophile will then attack this carbocation.
-
Common Reactions:
-
Hydrohalogenation: Addition of H-X (e.g., HCl, HBr) will yield a dihaloalkane.
-
Hydration: Acid-catalyzed addition of water will produce an alcohol.
-
Halogenation: Addition of X₂ (e.g., Br₂, Cl₂) results in a vicinal dihalide.
-
Synthesis Protocol
A common and effective laboratory-scale synthesis of haloalkenes involves the reaction of an alkene with an electrophilic halogen source. A plausible route to 4-Chloro-2-methylbut-1-ene starts from the readily available diene, isoprene.
Caption: Plausible synthesis workflow from isoprene.
Step-by-Step Methodology:
-
Chlorohydrin Formation:
-
Rationale: The synthesis begins with the selective chlorohydrination of isoprene. Using N-chlorosuccinimide (NCS) in an aqueous medium favors the formation of the chlorohydrin over dichlorination.[9] The reaction proceeds via electrophilic attack on one of the double bonds.
-
Protocol: To a mixture of isoprene and water, add N-chlorosuccinimide (NCS) portion-wise while maintaining the temperature. The reaction is stirred until completion (monitored by TLC or GC). The resulting intermediate, 1-chloro-2-methyl-3-buten-2-ol, can be extracted with an organic solvent like diethyl ether.[9]
-
-
Conversion to Allylic Chloride with Rearrangement:
-
Rationale: The tertiary alcohol of the chlorohydrin intermediate is then converted to the target primary chloride. This step involves a substitution reaction that proceeds with an allylic rearrangement. Using reagents like thionyl chloride or phosphorus tribromide in the presence of a copper(I) salt catalyst can facilitate this transformation effectively.[9][10] The copper salt aids in promoting the Sₙi' mechanism, leading to the rearranged product.
-
Protocol: Dissolve the intermediate alcohol in an anhydrous solvent (e.g., diethyl ether). Cool the solution in an ice bath. Slowly add the chlorinating agent (e.g., thionyl chloride). After the addition, allow the reaction to warm to room temperature and stir for several hours. The reaction mixture is then carefully quenched, washed, dried, and concentrated under reduced pressure to yield the crude product, which can be purified by distillation.
-
Safety and Handling
As with all halogenated organic compounds, 4-Chloro-2-methylbut-1-ene and its precursors should be handled with appropriate caution. While a specific Safety Data Sheet (SDS) is not widely available, data from isomeric and related compounds provide essential guidance.
-
Hazards:
-
Flammability: The compound is expected to be a highly flammable liquid and vapor, with a low flash point.[2][11] Keep away from heat, sparks, open flames, and other ignition sources.[11][12]
-
Health Hazards: It is likely to cause skin and serious eye irritation.[11] May also cause respiratory irritation.[11] Some related chloroalkenes are classified as causing severe skin burns and eye damage.
-
Handling Precautions:
-
Work in a well-ventilated area or a chemical fume hood.[11][12]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[11]
-
Ground and bond containers and receiving equipment to prevent static discharge.[11] Use explosion-proof electrical equipment.[11][12]
-
-
-
Storage:
-
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. Waste is typically classified as hazardous.[11]
-
Conclusion
4-Chloro-2-methylbut-1-ene is a valuable reagent in organic synthesis, offering dual reactivity that can be exploited for the construction of complex molecules. A thorough understanding of its properties, reactivity, and safe handling procedures is paramount for its effective and safe utilization in a research and development setting. The synthetic pathways and reaction profiles discussed herein provide a foundational framework for chemists to incorporate this versatile building block into their synthetic strategies.
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